Cholesta-4,6-dien-3-one

Descripción general

Descripción

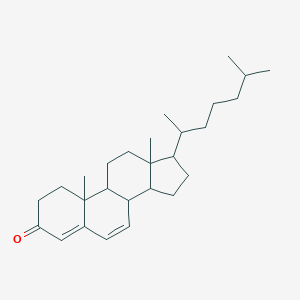

Cholesta-4,6-dien-3-one is a steroidal compound with the molecular formula C₂₇H₄₂O. . This compound is a derivative of cholesterol and is characterized by the presence of double bonds at the 4th and 6th positions and a ketone group at the 3rd position.

Métodos De Preparación

Cholesta-4,6-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions. One common method involves the selective oxidation of cholesterol to cholest-5-en-3-one using dimethyl sulfoxide and dicyclohexylcarbodiimide (DMSO-DCC) in about 33% yield . This intermediate is then further oxidized using chloranil to yield this compound . Another method involves treating cholesta-4,6-dien-3β-ol with various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and pyridinium chlorochromate (PCC), achieving yields of 50-85% .

Análisis De Reacciones Químicas

Types of Chemical Reactions

Cholesta-4,6-dien-3-one undergoes three primary reaction types:

-

Reduction : Modifies double bonds and the ketone group.

-

Isomerization : Alters double-bond positions.

-

Functional Group Transformations : Includes oxidation and substitution.

Biochemical Reduction Pathways

This compound is enzymatically reduced to cholestanol via NADPH-dependent pathways in mammalian liver microsomes .

Mechanism of Double Bond Reduction

-

Δ⁶-Double Bond Saturation :

-

Hydride transfer from NADPH to the 7β-position (B-side of cofactor).

-

Proton addition at the 6α-position (trans addition).

-

-

Δ⁴-Double Bond Saturation :

3-Ketone Group Reduction

Isomerization Reactions

Industrial synthesis leverages base-catalyzed isomerization to convert this compound into Cholesta-5,7-dien-3-one .

Conditions and Catalysts

Chemical Reduction of the Ketone Group

This compound is reduced to Cholesta-5,7-dien-3-ol under controlled conditions :

Reduction Protocol

| Parameter | Details |

|---|---|

| Reducing Agents | Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) |

| Solvent | Ether, methanol |

| Temperature | -5°C to 0°C (prevents decomposition) |

| Workup | Acidic aqueous quench (e.g., 2M acetic acid), ether extraction |

Comparative Analysis of Reduction Methods

Key Research Findings

-

Steric Effects : The Δ⁴ and Δ⁶ double bonds impose steric constraints, influencing reaction rates and pathways .

-

Solvent Polarity : Polar solvents (e.g., DMSO) enhance isomerization efficiency by stabilizing transition states .

-

Temperature Sensitivity : Low temperatures (-5°C) are critical for minimizing side reactions during borohydride reductions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cholesta-4,6-dien-3-one is characterized by a cholestane backbone with double bonds at the 4 and 6 positions and a ketone group at the 3 position. Its molecular formula is with a molecular weight of approximately 402.66 g/mol. The compound's structure contributes to its diverse biological activities and potential applications in various fields.

Chemistry

This compound serves as a precursor in the synthesis of various steroid derivatives. Its unique structure allows it to participate in chemical reactions that yield other biologically active compounds.

Biology

In biological research, this compound is studied for its role in steroid metabolism and its effects on cellular processes. It has been shown to influence gene transcription through interactions with steroid receptors, impacting inflammation and immune responses.

Medicine

Research indicates that this compound possesses potential anti-inflammatory , antimicrobial , and neuroprotective properties:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can down-regulate pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases .

- Antimicrobial Activity : It exhibits significant antimicrobial efficacy against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

- Neuroprotective Properties : The compound has been linked to neuroprotection through mechanisms involving the inhibition of β-secretase (BACE1), which is relevant in Alzheimer's disease research .

Industry

This compound is utilized in the pharmaceutical industry for the production of steroid-based drugs. Its derivatives are important in creating therapeutic agents that target various diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains including Escherichia coli and Salmonella enterica. The results indicated significant inhibition with minimal inhibitory concentrations (MIC) ranging from 0.46 to 0.94 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.46 |

| Salmonella enterica | 0.94 |

| Pasteurella multocida | 0.78 |

Study 2: Effects on Biliary Tree Stem Cells

Research on human biliary tree stem/progenitor cells (hBTSCs) revealed that chronic exposure to this compound increased cell proliferation and induced epithelial-to-mesenchymal transition (EMT) markers . This study highlights its role in cholangiopathies and potential implications for liver disease treatments.

| Parameter | Control (Basal Condition) | This compound |

|---|---|---|

| Cell Viability (%) | 95.04 ± 2.53 | 93.98 ± 1.87 |

| Cell Proliferation Index | 1 | 1.50 ± 0.11 |

Mecanismo De Acción

Cholesta-4,6-dien-3-one exerts its effects primarily through its interaction with cholesterol oxidase enzymes. These enzymes catalyze the oxidation of cholesterol to this compound, which can then undergo further transformations . The compound also influences cellular pathways such as the bone morphogenic protein 4 (BMP-4) and sonic hedgehog (Shh) pathways, which are involved in cell proliferation, senescence, and differentiation .

Comparación Con Compuestos Similares

Cholesta-4,6-dien-3-one is similar to other steroidal dienones, such as cholesta-1,4-dien-3-one and cholesta-3,5-dien-7-one . it is unique due to its specific double bond positions and its role as an intermediate in the synthesis of various steroidal compounds . Other similar compounds include cholesta-4-en-3-one and cholesta-5-en-3-one, which differ in the positions of their double bonds and functional groups .

Propiedades

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWMRKFKSRYSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-93-8 | |

| Record name | Cholesta-4,6-dien-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesta-4,6-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.